molecular formula C17H15NO2S B14661315 Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- CAS No. 37879-09-7

Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-

Cat. No.: B14661315
CAS No.: 37879-09-7
M. Wt: 297.4 g/mol
InChI Key: UPHKTHOWOMLPJV-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- is a complex organic compound that belongs to the class of benzenamines. This compound is characterized by the presence of a methoxy group attached to the benzene ring and a methylene bridge linking it to a methoxybenzo[b]thienyl group. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- typically involves a multi-step process. One common method includes the condensation reaction between 4-methoxybenzenamine and 3-methoxybenzo[b]thiophene-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- exerts its effects involves interactions with various molecular targets and pathways. It may act by binding to specific enzymes or receptors, modulating their activity. The exact pathways depend on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-: A simpler analog with a single methoxy group on the benzene ring.

    Benzenamine, 4-methoxy-N-methyl-: Contains an additional methyl group on the nitrogen atom.

    Benzenamine, 4-methoxy-2-methyl-: Features a methyl group on the benzene ring in addition to the methoxy group.

Uniqueness

Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]- is unique due to the presence of the methoxybenzo[b]thienyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs and contributes to its specific applications and reactivity.

Properties

CAS No.

37879-09-7

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

1-(3-methoxy-1-benzothiophen-2-yl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C17H15NO2S/c1-19-13-9-7-12(8-10-13)18-11-16-17(20-2)14-5-3-4-6-15(14)21-16/h3-11H,1-2H3

InChI Key

UPHKTHOWOMLPJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3S2)OC

Origin of Product

United States

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